L-655,708
Overview
Description
L-655,708 is a nootropic drug invented in 1996 by a team working for Merck, Sharp and Dohme . It was the first compound developed which acts as a subtype-selective inverse agonist at the α5 subtype of the benzodiazepine binding site on the GABA A receptor . It acts as an inverse agonist at the α1, α2, α3, and α5 subtypes, but with much higher affinity for α5 .
Molecular Structure Analysis
The molecular formula of L-655,708 is C18H19N3O4 . Its molar mass is 341.367 g/mol . The IUPAC name is ethyl (13aS)-7-methoxy-9-oxo-11,12,13,13a-tetrahydro-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylate .Physical And Chemical Properties Analysis
L-655,708 is a solid substance with a molecular weight of 341.36 . It is white to yellow in color . It is soluble in DMSO when warmed, but insoluble in water .Scientific Research Applications
Cognitive Enhancement
L-655,708 has been studied for its potential role in enhancing cognition. Research has shown that it can enhance performance in the Morris water maze, a test for learning and memory in rats. This effect is attributed to its action on alpha5-containing GABA(A) receptors, which play a role in synaptic plasticity involved in learning and memory processes (Atack et al., 2006).
In Vivo Receptor Labelling
Studies have utilized L-655,708 to label alpha5 subunit-containing GABA(A) receptors in vivo. This application is significant for understanding the distribution and function of these receptors in the brain. The selective binding properties of L-655,708 make it a valuable tool for identifying these receptors in studies (Atack et al., 2005).
Molecular Biology Studies
L-655,708 has been instrumental in molecular biology research, particularly in identifying amino acid residues in the alpha5 subunit that contribute to its selectivity. This research has broader implications for understanding the structure and function of benzodiazepine binding sites in GABA(A) receptors (Casula et al., 2001).
Antidepressant Effects
L-655,708has demonstrated antidepressant effects in animal models. It was found to significantly decrease immobility time in the forced swim test in rats, indicating acute and chronic antidepressant effects. This suggests that negative modulation at GABA-A receptors containing the α5 subunit may produce antidepressant effects without significant impact on locomotor activity (Samardžić et al., 2014).
Pharmacokinetics and Pharmacodynamics
Research on L-655,708's pharmacokinetic and pharmacodynamic properties in rats aimed to develop a formulation for sustained and selective occupancy of α5-containing GABAA receptors. This study is significant for understanding how the compound interacts with specific receptor subtypes over time, which is crucial for its potential therapeutic applications (Atack et al., 2006).
Mechanisms of Antidepressant Effects
Further insights into the mechanisms of L-655,708's antidepressant-like effects were gained through various approaches, including pharmacological, electrophysiological, and behavioral studies. These findings indicate that the drug's effects involve protein synthesis and plasticity of GluA1 glutamate receptors in the mPFC, among other mechanisms (Bugay et al., 2020).
Anxiogenic Activity
L-655,708 has been studied for its potential anxiogenic-like activities. Research using the elevated plus-maze test in animals indicated that L-655,708 could exhibit an anxiogenic-like profile, suggesting a complex interaction with GABA-A receptors and the modulation of anxiety (Navarro et al., 2002).
Safety And Hazards
properties
IUPAC Name |
ethyl (7S)-15-methoxy-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-18(23)15-16-14-5-4-8-20(14)17(22)12-9-11(24-2)6-7-13(12)21(16)10-19-15/h6-7,9-10,14H,3-5,8H2,1-2H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYOQIXTECBVBB-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017625 | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-655,708 | |
CAS RN |
130477-52-0 | |
Record name | L-655,708 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130477520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (13aS)-11,12,13,13a-Tetrahydro-7-methoxy-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][1,4]benzodiazepine-1-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-655,708 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4BX842T8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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